
Biotinyl Tobramycin Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinyl Tobramycin Amide is a biochemical compound with the molecular formula C28H51N7O11S and a molecular weight of 693.81 . It is primarily used for research purposes, particularly in the field of proteomics. This compound combines the antibiotic properties of Tobramycin with the biotinylation capability, making it a valuable tool in various biochemical assays and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl Tobramycin Amide typically involves the biotinylation of Tobramycin. This process utilizes a water-soluble succinimidyl ester of biotin that reacts with primary amines of the lysine residues or the amino terminus on Tobramycin to form amide bonds . The reaction conditions are generally mild, often carried out in aqueous buffers at neutral pH to ensure the stability of both the biotin and Tobramycin components.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale biotinylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and lyophilization to obtain the final product in a solid form.
Analyse Des Réactions Chimiques
Types of Reactions: Biotinyl Tobramycin Amide can undergo various chemical reactions, including:
Substitution Reactions: The primary amine groups in Tobramycin can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups present in the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as succinimidyl esters are commonly used for biotinylation.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products Formed: The primary product of interest is this compound itself, formed through the biotinylation of Tobramycin. Other potential products depend on the specific reactions and conditions applied.
Applications De Recherche Scientifique
Biotinyl Tobramycin Amide has a wide range of applications in scientific research, including:
Chemistry: Used in the study of biotin-avidin interactions and as a tool for affinity purification.
Medicine: Investigated for its potential in targeted drug delivery systems, leveraging the high affinity between biotin and avidin.
Industry: Utilized in the development of diagnostic kits and biosensors.
Mécanisme D'action
The mechanism of action of Biotinyl Tobramycin Amide involves the antibiotic properties of Tobramycin and the biotinylation capability. Tobramycin binds to the 16s ribosomal RNA of the bacterial 30s ribosomal unit, inhibiting the initiation step of translation and causing mistranslation . The biotinylation allows for strong binding to avidin or streptavidin, facilitating various biochemical assays and applications.
Comparaison Avec Des Composés Similaires
Biotinylated Antibodies: Used in immunoassays for signal amplification.
Biotinylated Enzymes: Employed in enzyme-linked assays.
Biotinylated Nucleotides: Utilized in nucleic acid detection assays.
Uniqueness: Biotinyl Tobramycin Amide is unique due to its combination of antibiotic properties and biotinylation capability. This dual functionality makes it a versatile tool in both biochemical research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H51N7O11S |
|---|---|
Poids moléculaire |
693.8 g/mol |
Nom IUPAC |
N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42) |
Clé InChI |
DNMIHSPKPKIPBY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)
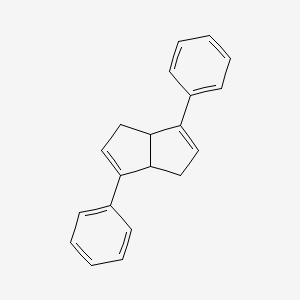
![tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)
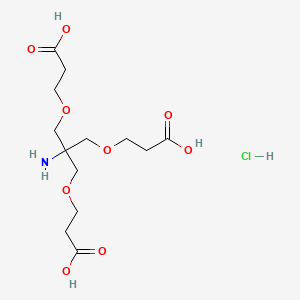
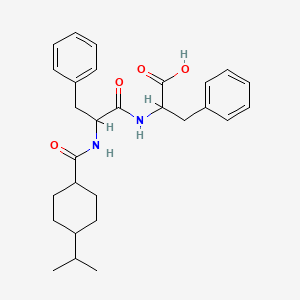


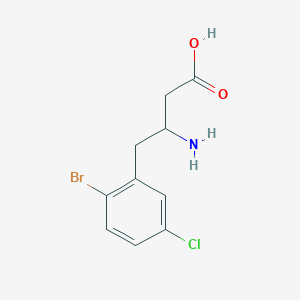
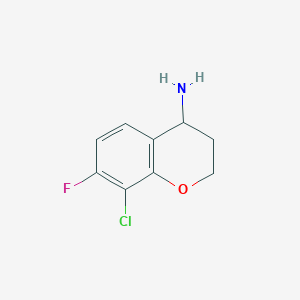
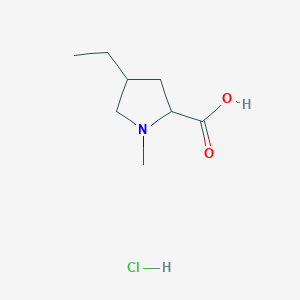
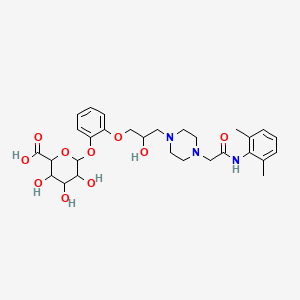

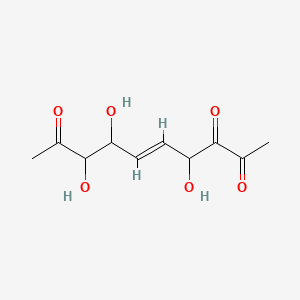
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)
